![molecular formula C7H11N3 B1314859 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 774178-09-5](/img/structure/B1314859.png)
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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Overview
Description
“2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is also known as “4,5,6,7-四氢-1H-咪唑并 [4,5-c]吡啶”. It can be obtained from histamine dihydrochloride and polyformaldehyde cyclization .
Synthesis Analysis
The synthesis of “2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” involves the cyclization of histamine dihydrochloride and polyformaldehyde . More details about the synthesis process can be found in various scientific papers .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” can be analyzed using its InChI code . More detailed structural analysis can be found in related scientific literature .
Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” can be complex and are subject to ongoing research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” can be inferred from its InChI code . More detailed properties can be found in the related scientific literature .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a core structure in various chemical syntheses and structural analyses. It is a part of the synthesis and structure-activity relationship (SAR) studies of P2X7 antagonists, where methyl-substituted derivatives were investigated to address affinity and stability issues, leading to the identification of potent P2X7 antagonists with unique CYP profiles (Swanson et al., 2016). Additionally, its vibrational spectra, X-ray, and molecular structure have been studied, with its molecular structure and vibrational energy levels being determined using density functional theory (DFT), providing insights into its molecular conformation and hydrogen bonding patterns (Lorenc et al., 2008).
Therapeutic and Biological Applications
The imidazo[4,5-c]pyridine scaffold, a structural variant of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, is recognized for its wide range of applications in medicinal chemistry. It has been implicated in various therapeutic areas, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities. This scaffold's versatility in forming various marketed preparations showcases its significance in drug development and the potential for novel therapeutic agents (Deep et al., 2016).
Kinase Inhibitor Development
In the realm of cancer therapy and kinase inhibitor development, derivatives of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, specifically 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones, have been identified as a new class of VEGFR-2 kinase inhibitors. The synthesis of these compounds and their effects on VEGFR-2 kinase activity have been explored, highlighting their potential in targeted cancer therapy (Han et al., 2012).
Mechanism of Action
Target of Action
It has been reported that this compound can be used to prepare factor xa inhibitors and cdk inhibitors . Factor Xa plays a crucial role in the blood coagulation cascade, and CDKs (Cyclin-Dependent Kinases) are key regulators of cell cycle progression.
Result of Action
Given its potential use in the preparation of factor xa and cdk inhibitors, it can be inferred that this compound may have anticoagulant effects and may also affect cell proliferation .
properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-9-6-2-3-8-4-7(6)10-5/h8H,2-4H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDDYBUFDUAOJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476310 |
Source
|
Record name | 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
CAS RN |
774178-09-5 |
Source
|
Record name | 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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